(S)-2-Hydroxy-3-phenylpropanamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
69897-47-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1 |
InChI Key |
MGFFSFXUXCGTSF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)O |
Origin of Product |
United States |
Contextualization As a Chiral Building Block in Organic Synthesis
In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a desired stereocenter in the target molecule. (S)-2-Hydroxy-3-phenylpropanamide serves as an exemplary chiral building block due to its predefined stereochemistry at the C-2 position.
The utility of this compound stems from the presence of multiple functional groups that can be selectively manipulated. The hydroxyl group can be engaged in various reactions such as esterification, etherification, or oxidation, while the amide group can undergo hydrolysis, reduction, or other transformations. The phenyl group also offers a site for further functionalization through aromatic substitution reactions. This versatility allows chemists to employ this compound as a starting material for the synthesis of a diverse range of more complex chiral molecules.
The stereochemical integrity of the chiral center is often preserved throughout the synthetic sequence, ensuring the transfer of chirality to the final product. This is a crucial aspect of asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral compound.
Overview of Its Strategic Importance in Precursor Chemistry
Enantioselective Catalytic Approaches
Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules like this compound from prochiral precursors. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.
Asymmetric Dihydroxylation and Related Stereoselective Transformations
The Sharpless Asymmetric Dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral alkenes. biotech-asia.orgsigmaaldrich.com This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand, such as those found in commercially available AD-mix-α and AD-mix-β. biotech-asia.org For the synthesis of a precursor to this compound, a suitable substrate would be a cinnamoyl amide derivative. The dihydroxylation of the double bond would yield a chiral diol, which could then be further transformed into the target molecule. The choice of the AD-mix dictates the stereochemical outcome, allowing for the selective formation of the desired (S)-enantiomer. The reaction is known for its high enantioselectivity across a wide range of substrates. biotech-asia.org
While a direct application on a cinnamoyl amide precursor for this compound is not extensively documented in readily available literature with specific data, the general applicability of this method is well-established.
Organocatalytic and Metal-Catalyzed Enantioselective Routes
Organocatalysis has emerged as a significant field in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of β-hydroxy amides, proline and its derivatives have been effectively used as organocatalysts in asymmetric aldol (B89426) reactions. tcichemicals.comyoutube.com The reaction between a phenylacetaldehyde (B1677652) derivative and a glyoxylamide, catalyzed by a chiral proline-based catalyst, could provide a direct route to this compound. The catalyst's chirality directs the stereochemical course of the reaction, leading to high enantiomeric excess of the desired product.
Metal-catalyzed asymmetric hydrogenation is another powerful technique. For instance, the iridium-catalyzed asymmetric hydrogenation of β-aryl β-keto amides has been shown to produce chiral β-hydroxy amides with high yields and excellent enantioselectivities. nih.gov A relevant example is the use of an Ir/f-diaphos catalyst, which can provide access to both (R) and (S) enantiomers depending on the ligand conformation. nih.gov This approach offers a direct and efficient pathway to the target compound from a corresponding β-keto amide precursor.
A summary of representative metal-catalyzed asymmetric hydrogenation for a similar substrate is presented below:
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Ir/f-diaphos | β-aryl β-keto amide | (S) | up to 99 | up to 99 |
Table based on findings for related β-aryl β-keto amides. nih.gov
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild reaction conditions. This makes it an attractive and sustainable alternative to traditional chemical methods.
Enzymatic Resolution and Deracemization Strategies
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. Lipases are a common class of enzymes used for this purpose, often employed in the hydrolysis or acylation of racemic esters or amides. chemrxiv.orgjptcp.com
For the preparation of this compound, the kinetic resolution of a racemic mixture of its corresponding ester could be performed using a lipase (B570770) such as Candida antarctica lipase B (CAL-B). jptcp.com The enzyme would selectively hydrolyze the (R)-ester, leaving the desired (S)-ester in high enantiomeric purity. Subsequently, the (S)-ester can be converted to the target amide.
A representative example of lipase-catalyzed kinetic resolution of a related racemic alcohol is shown in the table below:
| Lipase | Substrate | Conversion (%) | Enantiomeric Excess of Remaining Alcohol (ee, %) |
| Pseudomonas cepacia | Racemic aryltrimethylsilyl chiral alcohol | 50 | >99 |
Table based on findings for the kinetic resolution of related chiral alcohols. jptcp.com
Whole-Cell Biotransformations for Stereospecific Production
Whole-cell biotransformations utilize entire microbial cells, which contain a cascade of enzymes capable of catalyzing multi-step reactions. This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. Various microorganisms, including strains of Saccharomyces cerevisiae and Rhodococcus, have been employed for the stereospecific production of chiral alcohols and amides. biotech-asia.orgjptcp.com
For the synthesis of this compound, a potential strategy involves the use of a genetically engineered microorganism expressing a nitrile hydratase and an alcohol dehydrogenase. A prochiral benzoylacetonitrile (B15868) derivative could be first reduced enantioselectively by the alcohol dehydrogenase to a chiral hydroxynitrile, which is then hydrated by the nitrile hydratase to the final this compound.
A study on the biotransformation of benzaldehyde (B42025) by Saccharomyces cerevisiae has shown the production of related chiral compounds, demonstrating the feasibility of this approach. jptcp.com
Chemo-Synthetic Pathways and Route Optimization
Chemo-synthetic pathways offer traditional and often scalable methods for the synthesis of target molecules. Optimization of these routes is crucial for improving efficiency, reducing costs, and minimizing environmental impact.
A well-established chemo-synthetic route to the closely related (S)-2-hydroxy-3-phenylpropanoic acid starts from the readily available and inexpensive amino acid, L-phenylalanine. bachem.com The amino group of L-phenylalanine can be converted to a hydroxyl group with retention of stereochemistry via a diazotization reaction. This process typically involves treating L-phenylalanine with sodium nitrite (B80452) in an acidic aqueous solution. bachem.com
Once the chiral carboxylic acid, (S)-2-hydroxy-3-phenylpropanoic acid, is obtained, the final step is the formation of the amide bond. This can be achieved using various peptide coupling reagents. peptide.com The choice of coupling reagent and reaction conditions is critical to avoid racemization of the chiral center. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization.
Optimization of this amidation step would involve screening different coupling reagents, solvents, and temperature conditions to maximize the yield and maintain the enantiomeric purity of the final product, this compound.
Strategies for Amide Bond Formation with Stereocontrol
The formation of the amide bond is a pivotal step in the synthesis of this compound. A primary challenge is the preservation of the stereochemical integrity at the adjacent chiral center (C2), as conditions for amide coupling can sometimes lead to racemization. To circumvent this, several stereocontrolled strategies are employed.
One major approach involves the use of coupling reagents that facilitate the reaction between a carboxylic acid, such as (S)-2-hydroxy-3-phenylpropanoic acid, and an ammonia (B1221849) source. These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack while operating under mild conditions to minimize the risk of epimerization (loss of stereopurity) at the alpha-carbon. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are examples of uronium salts that are highly effective for this purpose. Another robust method utilizes n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with a mild base like pyridine, provides high yields of amides with very low epimerization. organic-chemistry.org
A second powerful strategy is the use of biocatalysis , particularly with enzymes like lipases. rsc.org These enzymes can exhibit high enantioselectivity. One biocatalytic method is the kinetic resolution of a racemic mixture. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of a precursor, leaving the desired (S)-enantiomer unreacted and available for separation. rsc.org Alternatively, some lipases can directly catalyze the amidation of a chiral carboxylic acid or its ester with an amine source, often in low-water systems or non-conventional solvents to shift the equilibrium towards amide formation and prevent hydrolysis. rsc.org
Advanced catalytic methods, such as kinetic resolution using chiral Brønsted acids, also represent a frontier in stereocontrolled amide bond formation. acs.org These catalysts can create a chiral environment that favors the reaction of one enantiomer over the other, leading to an enantiomerically enriched product. acs.org
Table 1: Comparison of Selected Reagents for Stereocontrolled Amide Bond Formation
| Reagent/Method | Type | Key Feature | Reference |
|---|---|---|---|
| HATU/HBTU | Uronium Salt Coupling Agent | High efficiency and suppression of racemization under mild conditions. | |
| T3P | Phosphonic Acid Anhydride | Low epimerization, robust, and suitable for a wide range of substrates. | organic-chemistry.org |
| Lipases (e.g., CAL-B) | Enzyme (Biocatalyst) | High enantioselectivity, enabling kinetic resolution or direct amidation. | rsc.org |
| Chiral Phosphoric Acids | Chiral Brønsted Acid Catalyst | Catalytic kinetic resolution with high selectivity. | acs.org |
Utilization of Chiral Pool Precursors
Chiral pool synthesis is a highly effective strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials. uvic.ca For the synthesis of this compound, the most logical and widely utilized chiral pool precursor is the proteinogenic amino acid (S)-phenylalanine . researchgate.net
Starting with (S)-phenylalanine provides the desired stereochemistry at the carbon adjacent to the phenyl group from the outset. A common synthetic route involves the conversion of the amino group of (S)-phenylalanine into a hydroxyl group. This can be achieved via a diazotization reaction, where the primary amine is treated with a nitrite source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. This unstable intermediate can then be hydrolyzed with water to yield (S)-2-hydroxy-3-phenylpropanoic acid. Subsequent amidation of this hydroxy acid, using one of the stereocontrolled methods described previously, affords the final product, this compound.
Another chiral pool approach begins with the reduction of the carboxylic acid moiety of (S)-phenylalanine to produce the corresponding chiral amino alcohol, (S)-phenylalaninol . From this intermediate, a similar diazotization and hydrolysis sequence can be used to replace the amino group with a hydroxyl group, yielding (S)-3-phenylpropane-1,2-diol. Subsequent selective oxidation of the primary alcohol would be required to form the carboxylic acid, followed by amidation. While more steps may be involved, starting with materials from the chiral pool is a robust method for ensuring the correct absolute stereochemistry in the final product. d-nb.info
Table 2: Key Chiral Pool Precursors for this compound
| Precursor | Class | Rationale for Use | Reference |
|---|---|---|---|
| (S)-Phenylalanine | Amino Acid | Readily available, inexpensive, and possesses the correct (S)-stereochemistry at C2. | researchgate.net, uvic.ca |
| (S)-Phenylalaninol | Amino Alcohol | Derived from the reduction of (S)-phenylalanine, providing a different functional group handle for synthetic manipulation. | d-nb.info |
| (S)-Mandelic Acid | Hydroxy Acid | While requiring chain extension, it provides a chiral hydroxyl-bearing benzylic carbon. | researchgate.net |
Protection and Deprotection Strategies in Synthesis
In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This process involves the introduction of a "protecting group," which is later removed in a "deprotection" step. rsc.org
Hydroxyl Protecting Group Chemistry
The hydroxyl group of a precursor like (S)-2-hydroxy-3-phenylpropanoic acid is nucleophilic and weakly acidic. It can interfere with reactions such as amide bond formation, especially if the carboxylic acid is first converted to a highly reactive intermediate like an acyl chloride. Therefore, protecting the hydroxyl group is a common strategy.
Silyl Ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability, and selective removal. rsc.org A common choice is the tert-butyldimethylsilyl (TBDMS) group. It is installed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. The TBDMS group is stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgvanderbilt.edu
Benzyl (B1604629) Ethers (Bn) are another robust option. rsc.org A benzyl ether is typically formed by treating the alcohol with benzyl bromide (BnBr) and a base. This protecting group is highly stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Its removal is most commonly achieved via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild method that typically does not affect other functional groups like amides. rsc.org
Table 3: Common Hydroxyl Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Reagent/Condition | Reference |
|---|---|---|---|
| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride ion (e.g., TBAF, HF) | organic-chemistry.org, rsc.org |
| Benzyl Ether | Bn | Catalytic Hydrogenolysis (H₂/Pd) | rsc.org |
| Methoxymethyl Ether | MOM | Acidic conditions (e.g., HCl) | organic-chemistry.org |
| Tetrahydropyranyl Ether | THP | Aqueous acid (e.g., PTSA) | organic-chemistry.org |
Leaving Group Chemistry in Precursor Activation
Directly reacting a carboxylic acid with ammonia to form an amide is a thermodynamically unfavorable process that requires high temperatures. To achieve this transformation under milder conditions, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. masterorganicchemistry.com This "activation" makes the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile like ammonia.
A classic and effective method is the conversion of the carboxylic acid to an acyl chloride . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the -OH group with a -Cl. Chloride is an excellent leaving group, and the resulting acyl chloride reacts rapidly and exothermically with ammonia to form the desired amide.
Alternatively, the carboxylic acid can be converted into an active ester . This involves using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to condense the carboxylic acid with an alcohol such as N-hydroxysuccinimide. The resulting succinimidyl ester is more reactive than the original acid and readily undergoes aminolysis. The uronium salt reagents mentioned earlier (HATU, HBTU) also function by activating the carboxylic acid, forming a highly reactive O-acylisourea intermediate in situ, which is rapidly converted to the amide. researchgate.net In all these cases, the core principle is the transformation of the -OH, a poor leaving group, into a species that is easily displaced. masterorganicchemistry.com
Table 4: Activating Agents and the Resulting Leaving Groups from a Carboxylic Acid
| Activating Agent | Intermediate Formed | Leaving Group | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Chloride (Cl⁻) | |
| EDCI / DCC | O-Acylisourea | Substituted Urea (B33335) | |
| HATU / HBTU | Activated Ester | 1-Hydroxy-7-azabenzotriazole (HOAt) / 1-Hydroxybenzotriazole (HOBt) | , researchgate.net |
| n-Propanephosphonic acid anhydride (T3P) | Mixed Anhydride | Phosphonate species | organic-chemistry.org |
Iii. Stereochemical Integrity and Purity in S 2 Hydroxy 3 Phenylpropanamide Synthesis
Methodologies for Stereochemical Purity Assessment in Research
The precise determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral compounds like (S)-2-Hydroxy-3-phenylpropanamide. Researchers employ a variety of sophisticated analytical techniques to quantify the presence of the desired (S)-enantiomer relative to its (R)-counterpart. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating and quantifying enantiomers. magritek.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com This allows for the baseline separation of the (S) and (R) forms of 2-hydroxy-3-phenylpropanamide, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer.
Commonly used CSPs for separating chiral molecules include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. sigmaaldrich.comchromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. chromatographyonline.com For instance, polysaccharide-based columns can often be operated in normal-phase, reversed-phase, or polar organic modes, offering versatility. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is another powerful, non-destructive technique for assessing stereochemical purity. news-medical.net While standard ¹H or ¹³C NMR spectra of enantiomers are identical, their differentiation can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). cam.ac.uk
A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. cam.ac.uk Diastereomers have distinct physical properties and, therefore, produce different signals in the NMR spectrum. magritek.com By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original mixture can be determined. cam.ac.uk For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA used to determine the absolute configuration and enantiomeric excess of chiral alcohols and amines. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. A pure sample of this compound will exhibit a specific CD spectrum, while its (R)-enantiomer will show an equal and opposite spectrum. nih.gov A racemic mixture will be CD-silent. nih.gov By comparing the observed CD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be calculated. nih.gov This method is particularly rapid for determining ee values once a calibration curve has been established. nih.gov
| Methodology | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. sigmaaldrich.com | Direct quantification of enantiomers, high accuracy and sensitivity, widely applicable. magritek.com | Requires method development (column and mobile phase selection), can be time-consuming. chromatographyonline.com |
| NMR Spectroscopy (with CDAs) | Conversion of enantiomers into diastereomers, which have distinguishable NMR signals. cam.ac.uk | Provides structural information, can determine absolute configuration, intrinsically quantitative without calibration for reference compounds. magritek.comnih.gov | Requires a suitable, pure chiral derivatizing agent; reaction must go to completion without racemization. |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.gov | Rapid analysis, requires small sample amounts, highly sensitive to stereochemistry. nih.govrsc.org | Requires a chromophore near the stereocenter, quantification often requires a pure standard for calibration. nih.gov |
Control and Maintenance of Enantiomeric Excess
Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of this compound. Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org
ee (%) = |(% of S-enantiomer) - (% of R-enantiomer)|
For example, a mixture containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an enantiomeric excess of 96% ee. wikipedia.org Control over stereochemistry is typically established during the key bond-forming steps of the synthesis through asymmetric synthesis. This can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
One established method for producing enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid, a direct precursor, involves the stereospecific conversion of L-phenylalanine. researchgate.net This reaction proceeds with a retention of configuration, ensuring the desired (S)-stereochemistry is set from the beginning. researchgate.net
In multistep syntheses, maintaining the enantiomeric excess is as crucial as establishing it. Each subsequent reaction step must be carefully designed to avoid conditions that could lead to racemization—the formation of an equal mixture of both enantiomers from an enantiomerically enriched starting material. nih.gov For instance, in the synthesis of related phenylalanine amides, it was found that certain amide coupling reagents, particularly in the presence of a base, could cause complete racemization of the chiral center. nih.gov The choice of coupling reagent (e.g., T3P® and PyBOP® were found to be racemization-free in a specific case) and reaction conditions is therefore critical. nih.gov
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Utilizing a readily available, enantiomerically pure natural product as the starting material. | Synthesis from L-phenylalanine, where the inherent chirality is carried through to the product. researchgate.net |
| Asymmetric Catalysis | Using a small amount of a chiral catalyst to induce stereoselectivity in a reaction with a prochiral substrate. | Asymmetric transfer hydrogenation of a prochiral imine using a chiral Ruthenium catalyst to produce an enantiomerically enriched amine. beilstein-journals.org |
| Racemization-Free Coupling | Selecting reagents and conditions for subsequent transformations that do not compromise the stereochemical integrity of the chiral center. | Using specific amide coupling reagents like T3P® or PyBOP® that avoid activation of the α-proton, thus preventing racemization during amide bond formation. nih.gov |
Configurational Stability and Stereochemical Transformations
The chiral center in this compound, located at the carbon atom bearing the hydroxyl group (C2), is generally stable under neutral conditions. However, like many α-hydroxy carbonyl compounds, it possesses an acidic α-proton that can be abstracted under certain conditions, leading to potential stereochemical transformations. The primary concern is racemization, which would result in the loss of biological specificity and efficacy.
The stability of the stereocenter is influenced by factors such as:
pH: The presence of a base can facilitate the deprotonation of the α-carbon. The resulting enolate intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers and thus, racemization. nih.gov This is a significant consideration during synthetic steps that require basic conditions.
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization or other decomposition pathways, potentially compromising the stereochemical purity of the sample. nih.gov
Solvent: The choice of solvent can influence reaction pathways and the stability of intermediates.
Research on related compounds has demonstrated that racemization is a tangible risk during chemical manipulation. For example, the activation of a carboxylic acid group in an amino acid derivative for amide coupling can significantly increase the acidity of the α-proton, making it susceptible to abstraction by a base and leading to complete racemization. nih.gov Therefore, maintaining mild reaction conditions (e.g., neutral pH, ambient temperature) is crucial for preserving the configurational integrity of this compound during its synthesis, purification, and storage.
Iv. S 2 Hydroxy 3 Phenylpropanamide As a Versatile Chiral Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The inherent chirality and functional group arrangement of (S)-2-hydroxy-3-phenylpropanamide make it an attractive starting material or intermediate for synthesizing more complex organic structures. Its stereocenter is often transferred to the target molecule, providing a straightforward route to enantiomerically pure compounds.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds. google.com The functional group array in this compound and its derivatives provides a basis for intramolecular cyclization reactions to form these important ring systems.
A notable example involves the intramolecular cyclization of a closely related derivative, N-hydroxy-3-phenylpropanamide. In the presence of polyphosphoric acid (PPA), this compound undergoes an intramolecular amidation reaction to furnish 3,4-dihydro-2-quinolone, a fused nitrogen-containing heterocyclic system. This transformation highlights the potential of the 3-phenylpropanamide (B85529) backbone to serve as a direct precursor to bicyclic lactams through acid-mediated cyclization onto the appended phenyl ring.
| Reaction | Starting Material | Reagent | Product | Application |
| Intramolecular Amidation | N-hydroxy-3-phenylpropanamide | Polyphosphoric Acid (PPA) | 3,4-dihydro-2-quinolone | Synthesis of fused N-heterocycles |
Table 1: Example of Heterocycle Synthesis from a 3-Phenylpropanamide Derivative.
Such cyclization strategies are pivotal as they establish complex ring systems in a single, efficient step, incorporating the core structure of the starting material into the final heterocyclic framework.
The development of new therapeutic agents often relies on the synthesis of novel, three-dimensional molecular scaffolds that can present functional groups in a precise spatial orientation. The defined stereochemistry of this compound makes it an excellent chiral synthon for this purpose. nih.gov The (S)-configuration at the C2 position is a key feature that chemists can exploit to build stereochemically complex molecules.
The closely related (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), which can be derived from the same phenylalanine precursor, is widely used as a chiral building block in pharmaceutical research. nih.gov The (S)-2-hydroxy-3-phenylpropyl unit from the parent amide provides the same crucial chiral framework. This framework allows for the predictable construction of larger molecules where the relative orientation of the substituents is critical for interaction with biological macromolecules. By using this building block, chemists can ensure that the resulting molecular scaffold has the correct absolute stereochemistry, which is a fundamental requirement in the development of chiral therapeutic candidates. nih.gov
Functionalization and Derivatization Strategies
The chemical utility of this compound is significantly enhanced by the ability to selectively modify its functional groups. Strategic derivatization allows for the fine-tuning of molecular properties and the introduction of new structural elements.
Regioselectivity, the ability to control reactions at one specific site in a multifunctional molecule, is key to the effective use of this compound as a synthetic intermediate. nih.gov The molecule possesses three distinct reactive regions: the secondary hydroxyl group, the primary amide, and the aromatic phenyl ring.
Hydroxyl Group Modification: The secondary alcohol is often the most nucleophilic site under neutral or basic conditions. This allows for selective O-acylation or O-alkylation reactions. By choosing appropriate reagents and conditions, esters and ethers can be formed at the hydroxyl position while leaving the amide group intact.
Amide Group Functionalization: While the amide nitrogen is generally less nucleophilic than the hydroxyl oxygen, it can be targeted under specific conditions. For instance, N-alkylation or N-acylation can be achieved, often after converting the hydroxyl group to a less reactive or protected form. Modern methods for the reductive functionalization of amides can also be employed to transform the amide carbonyl into other functional groups. nih.gov
Phenyl Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent, typically favoring para and ortho positions. This allows for the introduction of various groups directly onto the aromatic ring, further diversifying the molecular structure.
The choice of synthetic strategy and reagents dictates which functional group reacts, enabling chemists to selectively build complexity at different points on the molecule.
A pharmacophore is a collection of steric and electronic features in a molecule that are necessary to ensure optimal interactions with a specific biological target. The ability to regioselectively modify this compound allows for the systematic introduction of various pharmacophoric elements to create libraries of new compounds for biological screening. springernature.comnih.gov
For example, through selective O-alkylation of the hydroxyl group, a variety of substituents can be appended. These can range from simple alkyl chains to more complex aromatic or heterocyclic rings, which can act as hydrogen bond acceptors, donors, or hydrophobic interaction motifs. Similarly, derivatization of the amide nitrogen or the phenyl ring can introduce ionizable groups, polar functions, or other structural features known to be important for biological activity. This strategic derivatization transforms the simple chiral core of this compound into a diverse set of more complex molecules, each bearing a unique combination of pharmacophoric features designed to interact with specific biological targets.
| Modification Site | Reaction Type | Potential Pharmacophoric Elements Introduced |
| Hydroxyl Group | O-Alkylation / O-Acylation | Ethers, esters, aromatic rings, heterocyclic systems, hydrogen bond acceptors. |
| Amide Group | N-Alkylation / N-Acylation | Substituted amines, bulkier hydrophobic groups, additional amide or urea (B33335) functionalities. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, nitro groups (reducible to amines), sulfonyl groups, alkyl or acyl groups. |
Table 2: Strategies for Introducing Pharmacophoric Elements onto the this compound Scaffold.
V. Molecular Interactions and Mechanistic Insights of Derived Compounds
Identification and Characterization of Molecular Targets of (S)-2-Hydroxy-3-phenylpropanamide Derivatives
No specific data is available in the current scientific literature detailing the interaction of this compound derivatives with RIPK1 or other receptors.
There is no published research on the enzymatic inhibition kinetics of this compound derivatives or their effects on the necroptosis pathway.
Structure-Activity Relationship (SAR) Studies of Analogs
Information regarding the systematic modification of this compound analogs and their activity in in vitro systems is not available.
Without data on molecular targets, the binding pockets and key interactions of this compound derivatives cannot be explored.
Computational Chemistry and Molecular Modeling
No computational studies on this compound derivatives have been published due to the lack of experimental data for model validation.
Ligand-Target Docking and Molecular Dynamics Simulations
Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in understanding the binding mode and affinity of a potential drug molecule. Molecular dynamics (MD) simulations further enhance this understanding by simulating the movements of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction and the stability of the complex.
In a study on hydroxy-3-phenylcoumarins, another class of compounds sharing structural motifs with this compound, molecular docking was employed to investigate their inhibitory activity against enzymes involved in skin aging, such as tyrosinase and collagenase. The docking results for the most potent compounds indicated strong binding affinities, with energy scores correlating well with experimental inhibitory concentrations (IC₅₀) mdpi.com. For instance, the docking of potent inhibitors into the active site of collagenase and tyrosinase revealed key hydrogen bond and hydrophobic interactions that stabilize the ligand-protein complex mdpi.com.
| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | -5.4 | A182, A184, H222 | mdpi.com |
| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | - | - | mdpi.com |
| 6,7-dihydroxy-3-(3′-hydroxyphenyl)coumarin | Collagenase | -6.4 | - | mdpi.com |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | - | - | mdpi.com |
| 3-(3′-bromophenyl)-5,7-dihydroxycoumarin | Collagenase | - | - | mdpi.com |
Molecular dynamics simulations on related compounds, such as poly(beta-amino ester) based polyplexes, have provided insights into the dynamic nature of molecular interactions. These simulations have been used to understand the molecular organization and stability of these complexes, which is crucial for their function in drug delivery nih.gov. Although not directly on this compound derivatives, these studies highlight the power of MD simulations in elucidating the behavior of complex molecular assemblies over time. For instance, MD simulations have been used to study the excited-state proton transfer mechanism in 3-hydroxyflavone, a process that is sensitive to the molecular environment nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.
QSAR studies have been successfully applied to various classes of compounds that are structurally analogous to this compound. For example, a QSAR study on a series of 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as fatty acid synthase (FAS) inhibitors revealed that the electronic distribution within the molecules is a key determinant of their inhibitory activity nih.gov. The developed model successfully separated active from inactive compounds based on topological and geometrical descriptors nih.gov.
In another study, 3D-QSAR analysis was performed on p-hydroxybenzohydrazide derivatives as inhibitors of E. coli. The resulting models showed good predictive power, with the pharmacophore hypothesis suggesting that specific arrangements of hydrogen bond acceptors and aromatic rings are crucial for activity researchgate.net. The statistical significance of the QSAR models, often evaluated by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), provides confidence in their predictive ability researchgate.net.
| Studied Compound Series | Target/Activity | QSAR Model Type | Key Statistical Parameters (R², q²) | Important Descriptors | Reference |
| 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives | FAS inhibition | PLS | Not specified | Electronic distribution | nih.gov |
| p-hydroxybenzohydrazide derivatives | Anti-E. coli | 3D-QSAR (PHASE) | R² = 0.98, R²pred = 0.80 | Pharmacophoric features (AHRRRR) | researchgate.net |
| 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives | Antimicrobial | GA-PLS | R² = 0.96, q² = 0.91 (S. aureus) | Topological parameters | nih.gov |
These examples demonstrate the utility of QSAR in guiding the design of more potent derivatives of a lead compound by highlighting the structural modifications that are likely to enhance biological activity.
Vi. Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, CD)
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of (S)-2-Hydroxy-3-phenylpropanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. While specific experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds. uzh.chmsu.eduresearchgate.netdergipark.org.tr
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. msu.edu The methine proton (CH) alpha to the carbonyl and hydroxyl groups would likely be a multiplet around 4.0-4.5 ppm. The diastereotopic protons of the adjacent methylene (B1212753) (CH₂) group would present as a complex multiplet, likely in the 2.8-3.2 ppm range. The amide (NH₂) and hydroxyl (OH) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration. msu.eduyoutube.com
¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) is the most deshielded, appearing around 175 ppm. The aromatic carbons would generate signals between 125 and 140 ppm. The methine carbon (CH-OH) would be found around 70-75 ppm, while the methylene carbon (CH₂) would resonate at approximately 40 ppm. msu.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Predicted Chemical Shift (δ, ppm) | Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Carbonyl (C=O) | ~175 |
| Amide (NH₂) | Variable (broad) | Aromatic (C-ipso) | ~138 |
| Hydroxyl (OH) | Variable (broad) | Aromatic (CH) | 125 - 130 |
| Methine (CH) | 4.0 - 4.5 | Methine (CH-OH) | 70 - 75 |
| Methylene (CH₂) | 2.8 - 3.2 | Methylene (CH₂) | ~40 |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 166.0863. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. libretexts.orgnih.govresearchgate.netmiamioh.edu Common fragmentation would involve:
Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da.
Loss of water (H₂O): A neutral loss of 18 Da from the hydroxyl group.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.
Amide bond cleavage: Fragmentation resulting in ions corresponding to the acylium ion or the amine fragment. nih.gov
Expected Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Proposed Identity | Neutral Loss |
|---|---|---|
| 166 | [M+H]⁺ | - |
| 149 | [M+H - NH₃]⁺ | Ammonia |
| 148 | [M+H - H₂O]⁺ | Water |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) group |
| 72 | [C₃H₆NO]⁺ | Acylium ion after benzyl cleavage |
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. researchgate.net
O-H Stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
N-H Stretch: Two sharp peaks typically observed around 3350 and 3180 cm⁻¹ for the primary amide (NH₂).
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Amide I Band (C=O Stretch): A strong, sharp absorption near 1650 cm⁻¹.
Amide II Band (N-H Bend): A significant band around 1600-1550 cm⁻¹.
Circular Dichroism (CD) Spectroscopy As a chiral molecule, this compound is optically active and can be characterized by CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to the enantiomer and provides a spectroscopic signature of its absolute configuration. nih.govnih.gov The (S)-enantiomer would exhibit a specific pattern of positive and negative Cotton effects, which would be a mirror image of the spectrum for its (R)-enantiomer. This non-destructive technique is invaluable for confirming the enantiopurity and assigning the absolute stereostructure, often by comparing experimental spectra with those calculated quantum chemically. researchgate.net
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic methods are the gold standard for assessing the chemical and enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the predominant technique for separating the enantiomers of 2-Hydroxy-3-phenylpropanamide and determining the enantiomeric excess (e.e.) of the (S)-form. researchgate.netcsfarmacie.czsigmaaldrich.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle: The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for a wide range of chiral compounds, including those with amide and hydroxyl functionalities. sigmaaldrich.comnih.gov
Mobile Phases: The separation can be optimized using either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., water/acetonitrile mixtures) conditions, often with additives like acids or amines to improve peak shape and resolution. researchgate.net
Gas Chromatography (GC) Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups (OH and NH₂). However, GC can be used following a derivatization step. azom.comchromatographyonline.comresearchgate.net
Derivatization: The hydroxyl and amide groups are typically converted to less polar, more volatile esters or ethers (e.g., by silylation with agents like BSTFA).
Chiral Separation: The resulting derivatives can then be separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins. researchgate.netgcms.cz This approach allows for highly sensitive determination of enantiomeric purity. azom.com
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. By diffracting X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated.
While a crystal structure for this compound itself is not reported in the surveyed literature, the crystal structure of the closely related compound (S)-3-hydroxy-2-(methylcarboxamido)propanamide offers significant insight into the expected structural features. researchgate.net Analysis of such a structure would yield precise data on:
Absolute Configuration: The spatial arrangement of atoms confirms the (S) configuration at the chiral center without ambiguity.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including key torsion angles that define the molecular shape. For the related structure, the N-acetyl group was found to be nearly perpendicular to the amide. researchgate.net
Intermolecular Interactions: It details the network of hydrogen bonds and other intermolecular forces that govern the crystal packing. In the case of the analogue, an extensive network of hydrogen bonds involving the hydroxyl and both amide groups dictates the crystal lattice. researchgate.net
Crystallographic Data for an Analogous Compound: (S)-3-hydroxy-2-(methylcarboxamido)propanamide researchgate.net
| Parameter | Reported Value |
|---|---|
| Chemical Formula | C₅H₁₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.373(4) |
| b (Å) | 13.936(9) |
| c (Å) | 5.435(5) |
| Key Torsion Angle (C(1)/C(2)/N(21)/C(22)) | -96.3(4)° |
This technique, when applicable, provides the ultimate reference point for confirming the identity and stereochemical integrity of this compound. nih.govresearchgate.net
Vii. Future Research Directions and Innovations
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on environmental stewardship is a primary driver for innovation in synthetic chemistry. rsc.org Future research concerning (S)-2-Hydroxy-3-phenylpropanamide and other chiral amides will increasingly prioritize the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. chiralpedia.com
A significant area of development is the use of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net For instance, a two-step enzymatic process has been demonstrated for preparing enantiomerically pure α-hydroxy amides. This process involves the enantioselective reduction of α-oxo esters by Saccharomyces cerevisiae (baker's yeast), followed by aminolysis catalyzed by lipase (B570770) B from Candida antarctica (CAL-B), achieving high conversions (88-99%) and excellent enantioselectivities (>99% ee for most substrates). nih.gov Such biocatalytic routes often operate in aqueous media or under solvent-free conditions, significantly reducing the environmental impact. rsc.orgresearchgate.net The use of enzymes like N-acetyl-L-amino acid amidohydrolase (NAmH) in low-water systems has also shown promise for obtaining chiral amides with high enantiomeric ratios. rsc.org
Electrosynthesis represents another promising green route for amide formation, offering a way to avoid harsh reagents and byproducts. rsc.org Additionally, research into catalytic direct amidation reactions, which circumvent the need for stoichiometric activating agents, is a major goal. ucl.ac.uk Boron-based catalysts, for example, have been shown to be effective for direct amide formation under milder conditions. ucl.ac.ukacs.org The development of solvent-free methods, such as using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335), further exemplifies the trend towards more sustainable practices. researchgate.net
Table 1: Comparison of Green Synthesis Strategies for Chiral Amides
| Strategy | Key Features | Example Catalyst/System | Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Enzyme-mediated synthesis | Saccharomyces cerevisiae, Candida antarctica lipase B (CAL-B) | High enantioselectivity, mild reaction conditions, aqueous media | nih.gov |
| Solvent-Free Synthesis | Reactions conducted without a solvent | Boric acid with direct heating | Reduced waste, simplified purification, high reaction rate | researchgate.net |
| Catalytic Direct Amidation | Catalyst-mediated condensation of acids and amines | Boronic acids, Tris(2,2,2-trifluoroethyl) borate | Avoids stoichiometric activators, high atom economy | ucl.ac.ukacs.org |
| Electrosynthesis | Electrochemical-driven amide formation | N/A | Avoids toxic reagents, potential for high efficiency | rsc.org |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of new molecules, particularly in drug discovery, has spurred the development of automated synthesis platforms. chemspeed.comsigmaaldrich.com These systems, which range from flow chemistry reactors to fully robotic platforms, can significantly accelerate research by enabling high-throughput synthesis and optimization. prolabas.comnih.gov
Future work on this compound will likely involve its synthesis on such automated platforms. Flow chemistry, for example, allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity in shorter timeframes. amidetech.com Automated fast-flow peptide synthesis (AFPS) systems, which can incorporate amino acids in as little as 40 seconds, demonstrate the power of this technology for creating complex amide-based structures. amidetech.com The integration of synthesis with real-time analysis, such as liquid chromatography–mass spectrometry (LC/MS), allows for data-driven optimization and rapid identification of successful reaction conditions. nih.gov
Moreover, automated platforms are being designed to handle a wide array of reaction types relevant to chiral amide synthesis, including couplings, protections, and deprotections. sigmaaldrich.com For instance, methods for the automated synthesis of chiral, non-racemic compounds using boronate reagents have been developed, which can be performed in iterative cycles of coupling and purification. illinois.edu The development of compact, lower-cost automated synthesizers could make these advanced capabilities accessible to a broader range of research laboratories, accelerating the discovery of new derivatives and applications for chiral amides. nih.gov
Table 2: Features of Automated Synthesis Platforms
| Platform Type | Key Technology | Primary Advantages | Relevance to Chiral Amide Synthesis | Reference |
|---|---|---|---|---|
| Continuous Flow Reactor | Microreactors, precise pump control | Enhanced heat/mass transfer, improved safety, scalability | High-throughput synthesis of amides and reaction optimization | prolabas.com |
| Robotic Synthesizer | Liquid handlers, robotic arms, computer control | High-throughput screening, parallel synthesis, reduced human error | Library synthesis of small molecules and peptides | chemspeed.comnih.gov |
| Automated Fast-Flow Peptide Synthesis (AFPS) | High-performance liquid chromatography (HPLC) pumps, fixed-bed reactors | Rapid amide bond formation, synthesis of long peptide chains | Efficient production of complex amide-based molecules | amidetech.com |
| Modular Automated Systems | Pre-filled reagent cartridges, integrated purification | Ease of use, versatility for various reaction types (e.g., amide formation, Suzuki coupling) | Facilitates synthesis of diverse chiral structures with minimal manual intervention | sigmaaldrich.comnih.gov |
Exploration of Novel Reactivity and Catalytic Transformations
The core structure of this compound, featuring a chiral center adjacent to both hydroxyl and amide groups, provides a rich playground for exploring novel chemical transformations. Future research will undoubtedly focus on developing new catalytic methods that leverage these functional groups to achieve unique reactivity and selectivity.
Organocatalysis, which uses small organic molecules as catalysts, is a particularly active area of research. beilstein-journals.org Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, have proven highly effective in a range of asymmetric reactions. mdpi.com Chiral primary α-amino amides, for example, can act as bifunctional catalysts in aldol (B89426) and Michael reactions, with the amide N-H bond playing a crucial role in activating electrophiles through hydrogen bonding. mdpi.com This dual activation strategy allows for high reaction rates and excellent stereoselectivities.
New catalytic transformations are also being explored. For example, the chemo- and site-selective hydrosilylation of α- or β-hydroxy amides has been achieved using the organocatalyst B(C₆F₅)₃ under mild conditions. rmit.edu.vn This method allows for the selective reduction of a specific amide group, even within a complex molecule like the cyclic peptide cyclosporin (B1163) A, highlighting its potential for late-stage functionalization. rmit.edu.vn Furthermore, the development of novel chiral catalysts, such as rhodium complexes for asymmetric hydroformylation, continues to expand the toolkit for creating complex chiral molecules from simpler precursors. numberanalytics.com The exploration of sigmatropic rearrangements, like the Overman rearrangement, also offers strategic pathways to chiral amides with high stereochemical fidelity. youtube.com
Expansion of Research Applications for Chiral Amide Scaffolds
Chiral amide scaffolds, such as that found in this compound, are foundational building blocks in many areas of science. beilstein-journals.org Future research is expected to significantly expand their applications, particularly in materials science, medicinal chemistry, and catalysis. chiralpedia.com
In catalysis, chiral amides are not just synthetic targets but can also act as powerful ligands or auxiliaries. beilstein-journals.org Chiral scaffolding ligands that covalently and reversibly bind to a substrate can direct the outcome of a reaction, inducing high enantioselectivity in processes like hydroformylation. nih.govnih.gov These ligands behave like chiral auxiliaries but have the advantage of being usable in catalytic quantities. nih.gov Similarly, γ-hydroxy amides derived from tartaric acid have been shown to be versatile chiral building blocks for the total synthesis of complex, bioactive natural products. nih.gov
The unique structural and chiroptical properties of chiral molecules are also being harnessed in materials science and biomedicine. cas.cz Chiral scaffolds are being investigated for the development of advanced materials with unique optical and electronic properties, suitable for sensors and other high-tech applications. chiralpedia.com In biomedicine, chiral structures are being used to create novel pharmaceuticals, biosensors, and targeted drug delivery systems. cas.cz For example, chiral scaffolds like octahydroisoquinolines and 5-phenylmorphans are being used as templates to develop new opioid modulators with improved pharmacological profiles. acs.org The ability of chiral molecules to engage in specific interactions with biomolecules opens up vast possibilities for developing new diagnostic and therapeutic tools. cas.cz
Q & A
Q. What are the optimal synthetic routes for (S)-2-Hydroxy-3-phenylpropanamide, and how can its enantiomeric purity be validated?
- Methodological Answer : The synthesis typically involves stereoselective amidation of (S)-2-hydroxy-3-phenylpropanoic acid using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen atmosphere . Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min, comparing retention times to racemic standards. Polarimetry ([α]D²⁵) and circular dichroism (CD) spectroscopy further confirm optical activity .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 14 days. Analyze degradation products using UPLC-MS (e.g., Waters ACQUITY BEH C18 column) with a gradient of 0.1% formic acid in water/acetonitrile. Kinetic stability is modeled via Arrhenius plots to predict shelf-life .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR (500 MHz, DMSO-d6) to confirm the hydroxy, amide, and phenyl groups. IR spectroscopy (ATR mode) identifies O–H (3200–3500 cm) and amide C=O (1650–1680 cm) stretches. High-resolution mass spectrometry (HRMS, ESI+) provides exact mass verification (e.g., [M+H] at m/z 194.0812) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets like enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like serine hydrolases or GPCRs. Validate binding via surface plasmon resonance (SPR) with immobilized targets, measuring affinity (K) and kinetics (k/k). Compare results to the (R)-enantiomer to isolate stereochemical effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Apply systematic meta-analysis: (1) Normalize data using IC or EC values from dose-response curves; (2) Assess assay variability (e.g., cell line passage number, solvent controls); (3) Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Contradictions may arise from impurities (>98% purity required via HPLC) or off-target effects (e.g., kinase profiling panels) .
Q. How can computational modeling predict the metabolic pathways of this compound in vivo?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Key steps: (1) Identify reactive sites via Fukui indices; (2) Predict cytochrome P450 (CYP3A4/2D6) oxidation products; (3) Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH). LC-MS/MS quantifies metabolites like 3-phenyl-2-oxopropanamide .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for permeability via ASTM F739), fume hoods for weighing, and closed systems for reactions. In case of exposure, rinse skin with 10% polyethylene glycol 400 in water (not ethanol). Store at 2–8°C under argon to prevent hydrolysis. Waste disposal follows EPA guidelines for amide-containing compounds .
Applications in Research
Q. How can this compound serve as a chiral building block for peptide mimetics?
- Methodological Answer : Incorporate into solid-phase peptide synthesis (Fmoc/t-Bu strategy) using HATU/DIPEA activation. The hydroxy group enables post-synthetic modifications (e.g., glycosylation via Mitsunobu reaction). Validate mimetic conformations via 2D NOESY NMR to assess β-turn or α-helix induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
